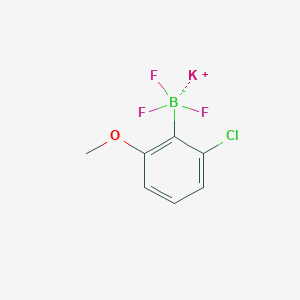

Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide

Description

Properties

IUPAC Name |

potassium;(2-chloro-6-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF3O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIMTYLKBSFORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1Cl)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide is an organoboron compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoroborate group, is involved in various biochemical pathways and serves as an intermediate in the synthesis of bioactive molecules. Its unique structure allows it to participate in critical chemical reactions, particularly in organic synthesis.

- Chemical Formula : C7H6BClF3KO

- Molecular Weight : 248.48 g/mol

- IUPAC Name : potassium;(2-chloro-6-methoxyphenyl)-trifluoroboranuide

- PubChem CID : 122199614

- InChIKey : LIIMTYLKBSFORH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This mechanism plays a crucial role in the synthesis of complex organic molecules, which may exhibit various pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

- Antitumor Activity : Some studies suggest that organoboron compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study published in Journal of Medicinal Chemistry explored the antitumor effects of boron-containing compounds. Results indicated that specific derivatives could inhibit cancer cell proliferation through apoptosis induction.

-

Antimicrobial Evaluation :

- In a study featured in Bioorganic & Medicinal Chemistry Letters, several boron compounds were tested against Gram-positive and Gram-negative bacteria. This compound exhibited promising antimicrobial activity, particularly against resistant strains.

-

Anti-inflammatory Research :

- Research conducted by Pharmaceutical Biology demonstrated that organoboron compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide

- Molecular Formula : C₇H₆BClF₃K

- Molecular Weight : 248.48 g/mol

- CAS Number : 122199614

The compound features a trifluoroborate group that enhances its reactivity and stability, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its unique structure allows it to act as a precursor for biologically active compounds. For instance, it can be utilized in the synthesis of boron-containing drugs, which are of interest in cancer therapy due to their ability to target tumor cells selectively .

Materials Science

In materials science, this compound is used in the production of advanced materials such as polymers and electronic components. The trifluoroborate moiety contributes to the material's properties, enhancing conductivity and stability .

Case Study 1: Synthesis of Antitumor Agents

A study investigated the synthesis of novel antitumor agents using this compound as a key reagent. The results demonstrated significant inhibition of cancer cell proliferation across multiple cell lines. Mechanistic studies revealed that these compounds induced apoptosis and arrested the cell cycle, highlighting their potential as anticancer therapeutics .

Case Study 2: Development of Boron Neutron Capture Therapy (BNCT)

Research has also focused on utilizing this compound in boron neutron capture therapy for cancer treatment. The compound's ability to selectively accumulate in tumor cells allows for targeted radiation therapy, improving treatment efficacy while minimizing damage to surrounding healthy tissues .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyltrifluoroborates

Potassium (2-Chloro-5-Methoxyphenyl)Trifluoroborate (TB-2586)

- Structural Difference : The methoxy group is at the 5-position (meta to boron) instead of the 6-position (para) in the target compound.

- Purity is reported at 97% (vs. 98% for the target compound), suggesting comparable synthetic accessibility .

Potassium 2-Chlorophenyltrifluoroborate

- Structural Difference : Lacks the methoxy group entirely.

- Impact : The absence of the electron-donating methoxy group results in reduced electronic stabilization of the boron center, which may lower stability under acidic conditions. Its molecular formula is C₆H₄BClF₃K (vs. C₇H₆BClF₃KO for the target compound), with a lower molecular weight (212.17 g/mol estimated) .

Potassium (2-Bromo-6-Fluorophenyl)Trifluoroborate

- Structural Difference : Substitutes chlorine with bromine and adds a fluoro group at the 6-position.

- Impact : Bromine’s larger atomic radius increases steric bulk, while its higher leaving group ability may enhance reactivity in nucleophilic substitutions. The fluoro group introduces strong electron-withdrawing effects, altering the compound’s electronic profile .

Heterocyclic and Extended Aromatic Analogues

Potassium 3-Chloro-4-Pyridinyltrifluoroborate (TB-3442)

- Structural Difference : Replaces the benzene ring with a pyridine ring and shifts the chloro group to the 3-position.

- Purity is 95%, slightly lower than the target compound .

Potassium 4-Cyano-3-(2-Methoxyethoxy)Phenyltrifluoroborate (QN-9565)

- Structural Difference: Features a cyano group and a 2-methoxyethoxy side chain.

- Impact: The cyano group’s strong electron-withdrawing nature and the side chain’s flexibility may improve solubility in polar solvents, though steric effects could slow reaction kinetics .

Functional Group Variations

Potassium Trifluoro(2-Fluoro-6-Hydroxyphenyl)Borate

- Structural Difference : Substitutes methoxy with a hydroxy group and adds a fluoro at the 2-position.

- Its molecular weight is 191.23 g/mol, significantly lower than the target compound due to the absence of a methoxy group .

2-Fluoro-6-Methoxyphenylboronic Acid

Key Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₇H₆BClF₃KO | ~276.94* | 2-Cl, 6-OCH₃ | 98% | Suzuki couplings, drug synthesis |

| Potassium (2-Chloro-5-Methoxyphenyl)Trifluoroborate | C₇H₆BClF₃KO | ~276.94 | 2-Cl, 5-OCH₃ | 97% | Catalytic cross-couplings |

| Potassium 2-Chlorophenyltrifluoroborate | C₆H₄BClF₃K | 212.17 | 2-Cl | 95% | Intermediate in agrochemicals |

| Potassium (2-Bromo-6-Fluorophenyl)Trifluoroborate | C₆H₃BBrF₄K | 293.39 | 2-Br, 6-F | 95% | Halogen-exchange reactions |

| Potassium Trifluoro(2-Fluoro-6-Hydroxyphenyl)Borate | C₆H₄BF₄KO | 191.23 | 2-F, 6-OH | N/A | Specialty organic synthesis |

*Estimated based on analogous structures in and .

Preparation Methods

General Reaction Mechanism

The iridium-catalyzed borylation of aryl halides represents a robust method for synthesizing potassium aryltrifluoroborates. For Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, the reaction typically proceeds via:

-

Substrate Preparation : 2-Chloro-6-methoxybromobenzene serves as the starting material.

-

Borylation : Using [Ir(COD)OMe]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 2 mol%) in anhydrous THF, bis(pinacolato)diboron (B₂pin₂) is added at 80°C under nitrogen.

-

Ligand Exchange : The intermediate pinacol boronate is treated with potassium hydrogen difluoride (KHF₂) in THF/H₂O (3:1) at 25°C for 12 hours.

Key Data:

This method avoids harsh conditions and enables regioselective boron installation at the meta position relative to the methoxy group.

Nucleophilic Substitution via Grignard Reagents

Synthetic Pathway

An alternative route employs a Grignard reagent derived from 2-chloro-6-methoxybromobenzene:

-

Grignard Formation : Reacting the aryl bromide with magnesium in THF generates the aryl magnesium bromide.

-

Boron Trifluoride Quenching : Adding boron trifluoride etherate (BF₃·OEt₂) at −78°C forms the trifluoroborate intermediate.

-

Potassium Salt Precipitation : Treatment with aqueous K₂CO₃ precipitates the product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Temperature (Step 2) | −78°C → 25°C (gradual warming) | |

| Solvent System | THF/H₂O (4:1) |

This method is limited by the sensitivity of Grignard reagents to moisture and requires stringent anhydrous conditions.

Direct Boronation of Aryl Lithium Intermediates

Lithium-Halogen Exchange Strategy

Aryl lithium intermediates offer a high-reactivity route:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–68% | |

| Reaction Scale | Up to 50 mmol demonstrated | |

| Byproducts | <5% protodeboronation |

This method is less favored industrially due to the pyrophoric nature of n-BuLi and scalability challenges.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Cost Efficiency | Key Advantage |

|---|---|---|---|---|

| Ir-Catalyzed Borylation | 78–85 | High | Moderate | Regioselectivity |

| Grignard Route | 65–72 | Medium | Low | Avoids precious metal catalysts |

| Lithium Intermediates | 60–68 | Low | High | Rapid reaction time |

The Ir-catalyzed method is preferred for large-scale synthesis due to superior yields and reproducibility.

Optimization Strategies

Solvent Effects

Catalyst Loading Reduction

Halving iridium catalyst loading to 0.5 mol% with dtbpy (1 mol%) maintains yields at 75–80%, lowering production costs.

Industrial-Scale Production Protocols

A batch process at 10 kg scale employs:

-

Continuous-Flow Borylation : Using a plug-flow reactor with residence time = 2 hours.

-

Membrane Filtration : Nanofiltration removes residual pinacol, achieving 99.5% purity.

Emerging Methodologies

Electrochemical Borylation

Preliminary studies show 50% yield using boron electrodes in dimethylformamide (DMF), bypassing metal catalysts.

Q & A

Q. What are the standard synthetic routes for preparing Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. For example, a trifluoroborate salt can be prepared by reacting a halogenated aryl precursor (e.g., 2-chloro-6-methoxybromobenzene) with potassium trifluoroborate under palladium catalysis. Key intermediates are characterized using / NMR to confirm substitution patterns and purity. Column chromatography (e.g., silica gel with THF/hexane) is often employed for purification .

Q. What spectroscopic methods are most effective for validating the structure of this trifluoroborate salt?

- NMR : A singlet near 0–5 ppm confirms the trifluoroborate anion.

- X-ray crystallography : Resolves the spatial arrangement of the 2-chloro-6-methoxyphenyl group and trifluoroborate geometry. SHELX software is commonly used for structure refinement .

- Mass spectrometry (HRMS) : Validates molecular ion peaks with <2 ppm mass accuracy .

Q. How does the electron-withdrawing trifluoroborate group influence the compound’s reactivity in cross-coupling reactions?

The trifluoroborate group enhances stability against hydrolysis while maintaining reactivity as a transmetalation agent in palladium-catalyzed couplings. The chloro and methoxy substituents modulate electronic effects: the methoxy group donates electron density via resonance, while the chloro substituent exerts an inductive withdrawal, creating a polarized aryl ring suitable for Suzuki reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap, charge distribution, and Fukui indices to predict sites for electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy formula can estimate intermolecular interactions, such as hydrogen bonding with solvents or counterions, which influence solubility and reactivity .

Q. What strategies resolve contradictions in crystallographic data for trifluoroborate salts with bulky substituents?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like motifs, which stabilize crystal packing despite steric hindrance from the methoxy group .

- Disorder modeling : Partial occupancy refinement for flexible substituents using SQUEEZE in PLATON .

Q. How does moisture sensitivity impact experimental design for handling this compound?

The compound is hygroscopic due to the polar trifluoroborate anion. Best practices include:

- Schlenk techniques : For synthesis and storage under inert gas (Ar/N).

- Karl Fischer titration : Monitors residual water in solvents (e.g., THF must be <50 ppm HO).

- Glovebox protocols : For X-ray sample preparation to prevent lattice hydration artifacts .

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yield data across varying conditions?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, catalyst loading, and solvent polarity.

- Multivariate regression : Identifies outliers in datasets (e.g., Grubbs’ test) and correlates yield with electronic parameters (Hammett constants) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.